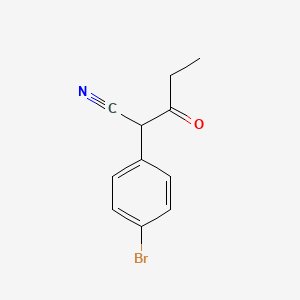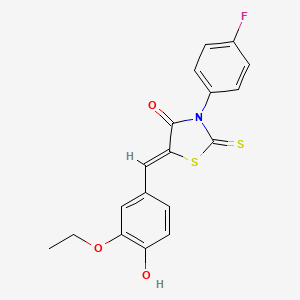
2-(4-Bromo-phenyl)-3-oxo-valeronitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-phenyl)-3-oxo-valeronitrile: 4-bromophenylacetic acid , is an organic compound. It belongs to the class of phenylacetic acid derivatives and contains a bromine atom in the para position of the phenyl ring . Its chemical formula is C8H7BrO2, and its molar mass is approximately 215.046 g/mol. The compound appears as a white solid with a honey-like odor and a melting point of 118 °C (244 °F) .
Méthodes De Préparation
Electrophilic Aromatic Substitution: One method to synthesize 4-bromophenylacetic acid involves adding a bromine atom to phenylacetic acid through electrophilic aromatic substitution. Initially, a mixture of the 2- and 4-isomers is formed, but the 4-isomer can be isolated by fractional crystallization .
Nitrile Hydrolysis: Another approach is to condense 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile using sodium hydroxide .
Analyse Des Réactions Chimiques
Derivatives:
Methyl 4-bromophenylacetate: Prepared from 4-bromophenylacetic acid via Fischer esterification with methanol acidified with sulfuric acid.
Ethyl ester: Similar to the methyl ester but using ethanol instead of methanol.
Hydrazone derivatives: Formed by refluxing the methyl ester with hydrazine, leading to various hydrazones.
Plant Protoplasts Conjugation: In plant biology, 4-bromophenylacetic acid reacts with aspartic acid to form 4-bromophenylacetyl-L-aspartic acid, an auxin analogue of aspartic acid .
Felbinac and Xenbucin: 4-Bromophenylacetic acid reacts with sodium tetraphenylborate to form felbinac, which can be further converted to xenbucin .
Applications De Recherche Scientifique
This compound finds applications in:
Chemistry: As a building block for the synthesis of other organic molecules.
Biology: Its auxin-like properties make it relevant in plant growth studies.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The exact mechanism by which 4-bromophenylacetic acid exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
While 4-bromophenylacetic acid is unique due to its bromine substitution, similar compounds include other phenylacetic acid derivatives and related nitriles.
Remember that this compound is commercially available and has diverse applications across scientific fields
Propriétés
Formule moléculaire |
C11H10BrNO |
|---|---|
Poids moléculaire |
252.11 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-3-oxopentanenitrile |
InChI |
InChI=1S/C11H10BrNO/c1-2-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3 |
Clé InChI |
KXRUCEUNSJOMMR-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C#N)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12126489.png)
![2-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B12126494.png)
![2-amino-N-butyl-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126497.png)

![(5Z)-5-(2,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126511.png)
![3-({3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]quinoxalin-2-yl}amino)phenol](/img/structure/B12126526.png)

![(5Z)-2-(2-methylphenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126536.png)
![2-amino-1-[2-(3-methoxyphenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126537.png)
![5-(2-hydroxy-4-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B12126539.png)

![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide](/img/structure/B12126548.png)

